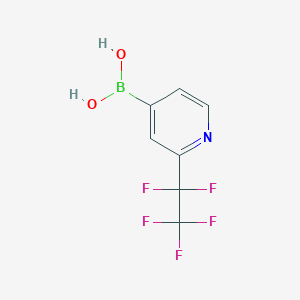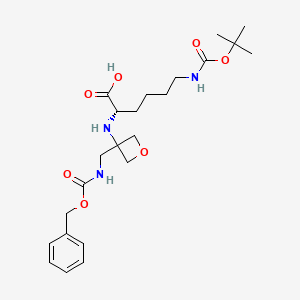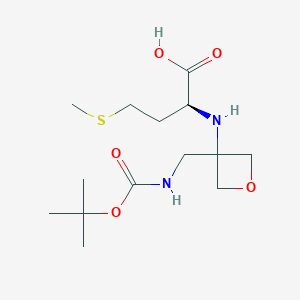![molecular formula C17H24N2O3 B8050483 (S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050483.png)
(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction. This step may involve the use of tert-butyl alcohol and a suitable catalyst.
Final Functionalization: The final step involves the introduction of the benzyl group and the oxa- and diaza- functionalities. This step may require the use of protecting groups and subsequent deprotection steps to achieve the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is unique due to its specific spirocyclic structure and the presence of both oxa- and diaza- functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(6S)-6-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]-2-oxa-5,8-diazaspiro[3.5]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-13-6-4-12(5-7-13)8-14-15(20)18-9-17(19-14)10-21-11-17/h4-7,14,19H,8-11H2,1-3H3,(H,18,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENMSDMWPCBEH-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC2C(=O)NCC3(N2)COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H]2C(=O)NCC3(N2)COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]phenyl]methyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B8050404.png)
![1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-1,7-dicarboxylate](/img/structure/B8050419.png)
![5-{[(Benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8050424.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8050431.png)
![4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8050434.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B8050435.png)
![Tert-butyl (5-(hydroxymethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050438.png)
![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050446.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050454.png)
![tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B8050462.png)

![(S)-6-phenyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050482.png)


